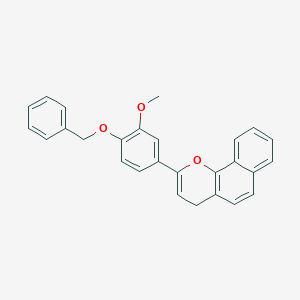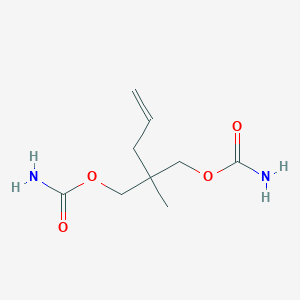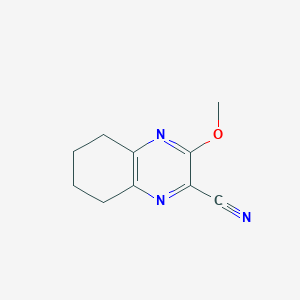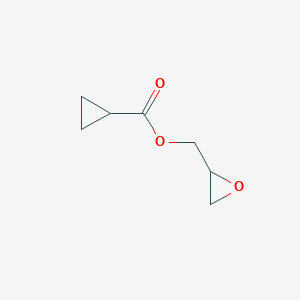
(Oxiran-2-yl)methyl cyclopropanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Oxiran-2-yl)methyl cyclopropanecarboxylate, also known as EPX-100, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Wirkmechanismus
(Oxiran-2-yl)methyl cyclopropanecarboxylate exerts its biological activity by inhibiting the activity of enzymes involved in various cellular processes. Specifically, (Oxiran-2-yl)methyl cyclopropanecarboxylate can inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. By inhibiting HDAC activity, (Oxiran-2-yl)methyl cyclopropanecarboxylate can induce apoptosis in cancer cells and promote the expression of genes involved in cell differentiation and proliferation.
Biochemische Und Physiologische Effekte
(Oxiran-2-yl)methyl cyclopropanecarboxylate has been shown to induce apoptosis in various cancer cell lines, including breast cancer, colon cancer, and leukemia. Additionally, (Oxiran-2-yl)methyl cyclopropanecarboxylate has been shown to promote the differentiation and proliferation of stem cells, which can be used in regenerative medicine. (Oxiran-2-yl)methyl cyclopropanecarboxylate has also been shown to enhance the solubility and bioavailability of drugs, which can improve their therapeutic efficacy.
Vorteile Und Einschränkungen Für Laborexperimente
(Oxiran-2-yl)methyl cyclopropanecarboxylate has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. Additionally, (Oxiran-2-yl)methyl cyclopropanecarboxylate can be easily modified to obtain derivatives with improved properties. However, (Oxiran-2-yl)methyl cyclopropanecarboxylate has some limitations, including its high cost and limited availability.
Zukünftige Richtungen
(Oxiran-2-yl)methyl cyclopropanecarboxylate has several potential future directions for research, including its use in the development of new cancer therapies, drug delivery systems, and regenerative medicine. Additionally, (Oxiran-2-yl)methyl cyclopropanecarboxylate can be further studied for its potential use as a catalyst in various organic reactions. Further research is needed to fully understand the mechanisms of action of (Oxiran-2-yl)methyl cyclopropanecarboxylate and its potential applications in various fields.
Synthesemethoden
(Oxiran-2-yl)methyl cyclopropanecarboxylate is synthesized through a multi-step process involving the reaction of cyclopropanecarboxylic acid with epichlorohydrin in the presence of a base catalyst. The resulting product is then purified and subjected to further reactions to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
(Oxiran-2-yl)methyl cyclopropanecarboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, (Oxiran-2-yl)methyl cyclopropanecarboxylate has shown promising results in the treatment of cancer, as it can inhibit the growth of cancer cells by inducing apoptosis. Additionally, (Oxiran-2-yl)methyl cyclopropanecarboxylate has been studied for its potential use in drug delivery systems, as it can enhance the solubility and bioavailability of drugs.
In material science, (Oxiran-2-yl)methyl cyclopropanecarboxylate has been used as a monomer in the synthesis of various polymers and copolymers, which can be used in the production of adhesives, coatings, and composites. (Oxiran-2-yl)methyl cyclopropanecarboxylate has also been studied for its potential use as a catalyst in various organic reactions, due to its unique structural properties.
Eigenschaften
CAS-Nummer |
130433-14-6 |
|---|---|
Produktname |
(Oxiran-2-yl)methyl cyclopropanecarboxylate |
Molekularformel |
C7H10O3 |
Molekulargewicht |
142.15 g/mol |
IUPAC-Name |
oxiran-2-ylmethyl cyclopropanecarboxylate |
InChI |
InChI=1S/C7H10O3/c8-7(5-1-2-5)10-4-6-3-9-6/h5-6H,1-4H2 |
InChI-Schlüssel |
DEKMGXYMVCQWQD-UHFFFAOYSA-N |
SMILES |
C1CC1C(=O)OCC2CO2 |
Kanonische SMILES |
C1CC1C(=O)OCC2CO2 |
Synonyme |
Cyclopropanecarboxylic acid, oxiranylmethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



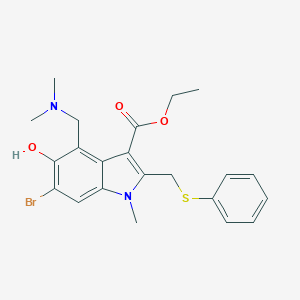
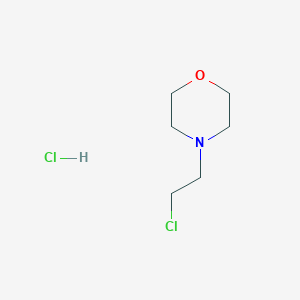
![Benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate](/img/structure/B144138.png)
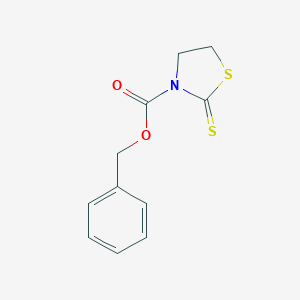
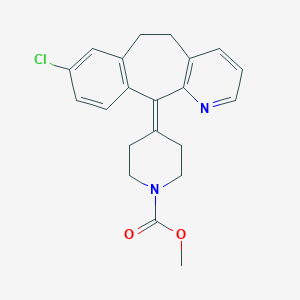
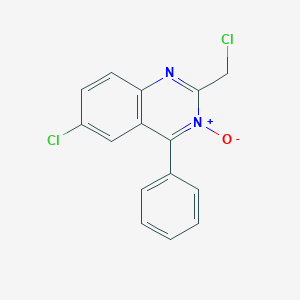
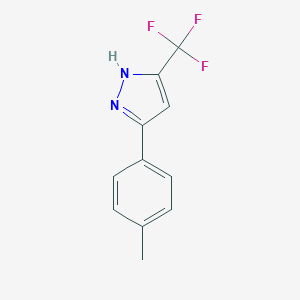
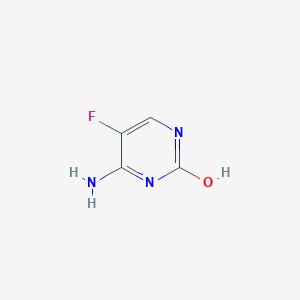
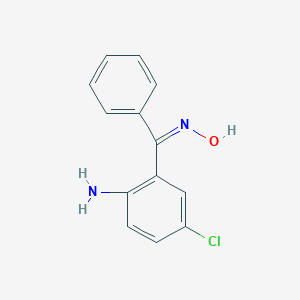
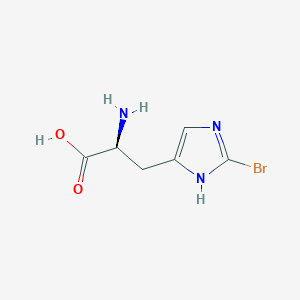
![4-[(2R)-2-(Chloromethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene](/img/structure/B144159.png)
